CEP-7055 - 402857-58-3

CEP-7055

Catalog Number: EVT-263593
CAS Number: 402857-58-3
Molecular Formula: C32H35N3O4
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CEP-18770 is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. Proteasome inhibitor CEP 18770 represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.
Synthesis Analysis

The synthesis of CEP-7055 involves several key steps:

  1. Starting Material Preparation: The synthesis begins with commercially available 5-hydroxyindole, which undergoes silylation using tert-butyldimethylsilyl chloride (TBSCl) to protect the hydroxyl group.
  2. N-Boc Protection: The hydroxyl group is then protected through N-Boc (tert-butoxycarbonyl) protection to yield tert-butyl 5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.
  3. Lithiation and Boronation: This intermediate undergoes lithiation followed by the addition of trimethylborate to form a boronic acid derivative.
  4. Palladium-Mediated Coupling: A palladium-catalyzed coupling reaction with 2-chloro-3-iodoquinoline results in another intermediate.
  5. Desilylation and Alkylation: Subsequent desilylation leads to the formation of tert-butyl 2-(2-chloro-3-quinolinyl)-5-hydroxy-1H-indole-1-carboxylate, which is then alkylated with N,N-dimethyl glycine ester.
  6. Final Hydrolysis: The final product is obtained through hydrolysis, yielding CEP-7055 as a yellow solid .
Molecular Structure Analysis

The molecular structure of CEP-7055 can be described in terms of its chemical formula and key structural features:

  • Chemical Formula: C18_{18}H22_{22}N2_{2}O4_{4}
  • Molecular Weight: Approximately 342.38 g/mol
  • Structural Features: The compound features a pyrrolocarbazole core fused with an isopropylmethoxy group and a dimethyl glycine ester moiety. This unique structure contributes to its potent inhibitory activity against vascular endothelial growth factor receptors .

Structural Data

PropertyValue
Molecular Weight342.38 g/mol
LogP3.56
SolubilitySoluble in DMSO
Chemical Reactions Analysis

CEP-7055 primarily functions through its ability to inhibit the activity of vascular endothelial growth factor receptors, particularly VEGF receptor 2 (KDR). The biochemical reactions involved include:

  1. Inhibition of Autophosphorylation: CEP-7055 inhibits VEGF-stimulated autophosphorylation of VEGF receptors in endothelial cells, which is crucial for angiogenesis.
  2. Dose-dependent Inhibition: The compound shows IC50_{50} values in the low nanomolar range (approximately 10 nM for VEGF-R2), indicating strong potency .
  3. Impact on Tumor Vasculature: In preclinical models, treatment with CEP-7055 resulted in significant reductions in microvessel density within tumors, demonstrating its efficacy as an antiangiogenic agent .
Mechanism of Action

The mechanism of action for CEP-7055 involves several steps:

  1. Binding to Kinase Domains: CEP-7055 binds to the kinase domains of vascular endothelial growth factor receptors, preventing their activation by VEGF.
  2. Blocking Signal Transduction: By inhibiting receptor activation, CEP-7055 disrupts downstream signaling pathways critical for endothelial cell proliferation and migration.
  3. Reduction of Angiogenesis: This blockade leads to decreased angiogenesis, resulting in reduced tumor growth and metastasis .

Key Data

  • IC50_{50} Values:
    • VEGF-R2/KDR: ~10 nM
    • VEGF-R1/FLT-1: ~12 nM
    • VEGF-R3/FLT-4: ~17 nM
Physical and Chemical Properties Analysis

CEP-7055 exhibits several notable physical and chemical properties:

These properties make CEP-7055 suitable for formulation into oral dosage forms for therapeutic use .

Applications

CEP-7055 has significant potential applications in scientific research and clinical settings:

  1. Cancer Treatment: Due to its potent antiangiogenic properties, CEP-7055 is being investigated as a treatment option for various cancers where angiogenesis plays a critical role in tumor progression.
  2. Preclinical Studies: It has shown efficacy in reducing tumor growth across multiple cancer models, including melanoma, glioblastoma, lung carcinoma, and breast carcinoma .
  3. Clinical Trials: CEP-7055 has entered Phase I clinical trials aimed at evaluating its safety and efficacy in cancer patients .

Properties

CAS Number

402857-58-3

Product Name

CEP-7055

IUPAC Name

3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate

Molecular Formula

C32H35N3O4

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37)

InChI Key

UHEBDUAFKQHUBV-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

CEP 7055
CEP-7055
CEP7055
N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este

Canonical SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.